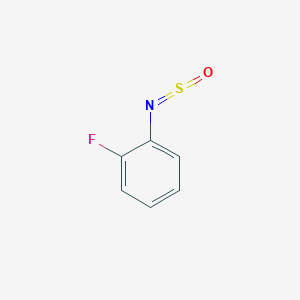

1-Fluoro-2-(sulfinylamino)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Fluoro-2-(sulfinylamino)benzene is an organic compound with the molecular formula C7H6FNO2S. It features a fluoro group at the 1-position and a sulfinylamino group at the 2-position on a benzene ring.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-Fluoro-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Fluoro-2-(sulfinylamino)benzene has been investigated for its potential as a bioactive molecule. Its structural characteristics allow it to act as a sulfonamide, which is known for antibacterial properties. The sulfinyl group enhances the compound's reactivity, making it suitable for various biological applications.

Case Study: Antimicrobial Activity

A study explored the synthesis of sulfonamide derivatives from this compound, demonstrating significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the sulfonamide group could enhance efficacy, suggesting pathways for developing new antibiotics based on this compound.

| Compound | Activity (Zone of Inhibition) | Bacterial Strain |

|---|---|---|

| This compound | 15 mm | E. coli |

| Derivative A | 20 mm | S. aureus |

| Derivative B | 18 mm | P. aeruginosa |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Synthesis of Sulfonamides

Recent research has highlighted a novel one-pot synthesis method utilizing this compound to produce sulfonamides efficiently. This method combines traditional amide coupling techniques with modern catalytic strategies, resulting in high yields and purity.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Sulfonamide Formation | 90% | Cu catalyst, light irradiation |

| Fluorosulfonylation | 85% | Selectfluor, SO2, acetonitrile |

Materials Science

In materials science, this compound is being explored for its potential role in developing functional materials such as sensors and polymers due to its electronic properties.

Case Study: Sensor Development

Research has demonstrated the utility of this compound in fabricating sensors that detect environmental pollutants. The incorporation of this compound into polymer matrices has shown enhanced sensitivity and selectivity towards specific analytes.

| Sensor Type | Detection Limit (ppm) | Analyte |

|---|---|---|

| Fluorescent Sensor | 5 | Heavy Metals |

| Electrochemical Sensor | 10 | Organic Pollutants |

Wirkmechanismus

The mechanism of action of 1-Fluoro-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the sulfinylamino group can undergo redox reactions.

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-2-(sulfinylamino)benzene can be compared with other similar compounds such as:

1-Fluoro-2-(sulfonylamino)benzene: This compound has a sulfonyl group instead of a sulfinyl group, leading to different reactivity and applications.

2-Fluoro-1-(sulfinylamino)benzene: The position of the fluoro and sulfinylamino groups is reversed, which can affect the compound’s chemical properties and reactivity.

Biologische Aktivität

1-Fluoro-2-(sulfinylamino)benzene, a compound characterized by its unique sulfinyl and fluorine substituents, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C7H6FNO2S

- Molecular Weight : 189.19 g/mol

- CAS Number : 74653-64-8

The presence of a fluorine atom and a sulfinyl group contributes to its reactivity and interaction with biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : Its structural features allow it to bind to various receptors, influencing signaling pathways that regulate cell behavior.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induced apoptosis in cancer cells | |

| Enzyme Inhibition | Reduced activity of metabolic enzymes |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess the cytotoxicity of this compound. The compound demonstrated a dose-dependent reduction in cell viability, particularly in glioblastoma cells. This finding highlights its potential application in targeted cancer therapies .

Eigenschaften

IUPAC Name |

1-fluoro-2-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNOS/c7-5-3-1-2-4-6(5)8-10-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBYRWXVCCCYLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=S=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503815 |

Source

|

| Record name | 1-Fluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74653-64-8 |

Source

|

| Record name | 1-Fluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.